Triethanolamine linoleoyl glutamate
Description
Properties
CAS No. |
434283-25-7 |
|---|---|
Molecular Formula |
C29H54N2O8 |
Molecular Weight |
558.75 |
IUPAC Name |
2,2',2''-nitrilotris(ethan-1-ol) ((9Z,12Z)-octadeca-9,12-dienoyl)-L-glutamate |
InChI |
InChI=1S/C23H39NO5.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;8-4-1-7(2-5-9)3-6-10/h6-7,9-10,20H,2-5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);8-10H,1-6H2/b7-6-,10-9-;/t20-;/m0./s1 |
InChI Key |
GQKYINKEFAQOCT-VZKKWTCGSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(CCCCCCC/C=C\C/C=C\CCCCC)=O.OCCN(CCO)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Triethanolamine linoleoyl glutamate; TEA-linoleoyl glutamate; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Studies
Chemo-Enzymatic and Biocatalytic Synthesis Routes of Acyl Glutamates
Biocatalysis represents a green chemistry alternative to conventional chemical synthesis, which often relies on harsh reagents. nih.gov The enzymatic synthesis of N-acyl amino acids, including glutamates, is an area of active research, utilizing the inherent efficiency and selectivity of enzymes to form the desired amide bond. nih.govnih.gov
The enzymatic N-acylation of L-glutamic acid is primarily accomplished by enzymes belonging to the hydrolase family, such as aminoacylases, lipases, and proteases, which can be prompted to perform a reverse hydrolysis or transferase reaction. nih.govwikipedia.org
Enzyme Systems:
Aminoacylases : These enzymes are a key focus for producing N-acyl amino acid surfactants. nih.gov For instance, Acylase I from porcine kidney has been successfully used to catalyze the synthesis of N-acyl-L-glutamic acids from various fatty acids. researchgate.net In one study, this reaction was carried out in a glycerol-water system at 37°C. researchgate.net Similarly, aminoacylases from the bacterium Streptomyces ambofaciens have been shown to effectively catalyze the acylation of numerous L-amino acids. nih.gov
N-Acetylglutamate Synthase (NAGS) : In nature, NAGS catalyzes the formation of N-acetylglutamate from L-glutamate and Acetyl-CoA. nih.gov This provides a biological precedent for the specific N-acylation of glutamate (B1630785), demonstrating a natural pathway for creating such conjugates. nih.gov
Lipases and Proteases : These enzymes can also be employed. Their catalytic mechanism is well-suited for forming the acyl-enzyme intermediate required for the transfer of the fatty acid. wikipedia.org
Mechanistic Pathways: The catalytic mechanism for these hydrolases often involves a catalytic triad (B1167595) , a set of three coordinated amino acid residues (commonly serine, histidine, and an acidic residue like aspartate) in the enzyme's active site. wikipedia.org The process for N-acylation proceeds as follows:
Activation : The serine residue in the active site is activated by the other members of the triad and performs a nucleophilic attack on the carbonyl carbon of the fatty acid (or a fatty acid ester).
Acyl-Enzyme Intermediate Formation : This attack results in the formation of a transient, covalent acyl-enzyme intermediate, releasing the fatty acid's leaving group (e.g., alcohol from an ester). wikipedia.orgwikipedia.org
Nucleophilic Attack by Glutamate : The α-amino group of L-glutamic acid then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.
Product Release : This step breaks the covalent bond with the enzyme, releasing the final N-linoleoyl glutamate product and regenerating the free enzyme for another catalytic cycle. wikipedia.org
The table below summarizes key enzyme systems used in the synthesis of N-acyl amino acids.
Table 1: Enzyme Systems for N-Acyl Glutamate Synthesis| Enzyme Class | Specific Example | Source Organism | Key Findings | Reference |
|---|---|---|---|---|
| Aminoacylase (B1246476) | Acylase I | Pig Kidney | Capable of synthesizing various N-acyl-L-glutamic acids in a glycerol-water system. | researchgate.net |
| Aminoacylase | Aminoacylase | Streptomyces ambofaciens | Catalyzes acylation of 14 proteogenic amino acids; fatty acid length influences yield. | nih.gov |
| N-Acetyltransferase | N-Acetylglutamate Synthase (NAGS) | Bacteria, Plants | Natural enzyme system for N-acylation of glutamate using Acetyl-CoA. | nih.gov |
A primary advantage of enzymatic synthesis over traditional chemical methods is the unparalleled control over selectivity.
Regioselectivity : L-glutamic acid possesses three functional groups that could potentially react with an acylating agent: one α-amino group and two carboxyl groups (α and γ). Enzymatic catalysis ensures the reaction occurs exclusively at the desired α-amino group. nih.gov The precise three-dimensional structure of the enzyme's active site binds the glutamate substrate in a specific orientation, exposing only the α-amino group to the acyl-enzyme intermediate for the reaction.
Stereoselectivity : Chemical synthesis starting from racemic materials would produce a mixture of D- and L-enantiomers, requiring costly and complex resolution steps. In contrast, enzymes are inherently chiral catalysts. They typically recognize only one stereoisomer of a substrate. In this case, enzymes like aminoacylase will selectively act on L-glutamic acid, the naturally occurring form of the amino acid, to produce an enantiomerically pure N-acyl-L-glutamate product. nih.govwikipedia.org This ensures the final product retains the desired biological stereochemistry.
Strategies for N-Acylation of L-Glutamic Acid
While biocatalytic routes are advancing, the traditional method for industrial production of acyl glutamates is the Schotten-Baumann reaction . google.com This chemical strategy involves the acylation of an amino acid in the presence of a base.
The process typically involves reacting an acyl chloride, such as linoleoyl chloride, with a salt of L-glutamic acid (e.g., monosodium glutamate) in an aqueous solution. google.comgoogle.com An alkali, like sodium hydroxide, is added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. google.com
A significant challenge in this method is the phase difference between the reactants. The fatty acid chloride is lipophilic (oil-soluble), while the glutamate salt is hydrophilic (water-soluble). google.com To overcome this immiscibility, the reaction often requires the addition of organic co-solvents (like acetone (B3395972) or tetrahydrofuran) or the use of surfactants to create an emulsion, which complicates the purification of the final product and raises environmental concerns. google.com
Post-Synthetic Modification and Derivatization for Research Probes
Following the primary synthesis of N-linoleoyl glutamate, the compound can be chemically altered to create specialized molecular tools for research. This derivatization aims to attach a reporter or reactive group to the molecule, turning it into a probe for studying biological systems. acs.orgnih.gov
Probes for Covalent Labeling and "Click" Chemistry : One advanced strategy involves converting the N-acyl glutamate into a probe for ligand-directed chemistry. acs.org For example, a terminal alkyne group can be introduced into the molecule's structure. This alkyne acts as a chemical "handle." Using copper-catalyzed "click chemistry," this handle can be selectively and efficiently reacted with a molecule containing an azide (B81097) group, such as a fluorescent dye (e.g., Cy5-azide) or a biotin (B1667282) tag for affinity purification. acs.org This allows researchers to track the location of the N-acyl glutamate derivative within cells or to identify its binding partners.
Derivatization for Analytical Detection : Another form of modification is used to aid in the analysis and quantification of N-acyl glutamates. The carboxylic acid groups on the glutamate portion of the molecule lack a strong chromophore, making them difficult to detect with standard UV/Vis detectors in high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net To solve this, the carboxyl groups can be esterified with a derivatizing agent like 2,4′-dibromoacetophenone. This reaction attaches a 4′-bromophenacyl ester group, which is highly responsive to UV detection, enabling precise analysis of the surfactant composition. mdpi.comresearchgate.net
Other modifications reported in related fields, such as the site-specific attachment of other amino acids (e.g., arginylation) to glutamate residues in peptides, further illustrate the principle of post-synthetic modification to create functional probes for biochemical studies. nih.gov
Molecular Self Assembly and Supramolecular Organization
Phase Behavior and Phase Diagram Construction in Aqueous Systems
The phase behavior of acylglutamate surfactants in water is complex and is influenced by factors such as concentration, temperature, and the degree of neutralization of the glutamic acid headgroup. For the triethanolamine (B1662121) salt of N-lauroyl L-glutamic acid (LGT), a well-defined sequence of lyotropic liquid crystalline phases is observed as the surfactant concentration in water increases. researchgate.net
A typical phase diagram for such a system would map the different phases as a function of surfactant concentration and temperature. At low concentrations, the surfactant exists as individual molecules (monomers). Above a certain concentration, known as the critical micelle concentration (CMC), the monomers aggregate to form micelles in an isotropic solution (L₁ phase). As the concentration further increases, these micelles pack into more ordered structures, leading to the formation of various liquid crystalline phases.
Based on the study of the lauroyl analog, the following phase progression can be anticipated for triethanolamine linoleoyl glutamate (B1630785) in water:
Isotropic Micellar Phase (L₁): At lower concentrations, spherical or ellipsoidal micelles are dispersed in water.
Hexagonal Phase (H₁): With increasing concentration, the micelles become cylindrical and pack into a hexagonal array.
Cubic Phase (I₁): In some systems, an intermediate cubic phase may form between the micellar and hexagonal phases. researchgate.net This phase is characterized by a highly ordered, bicontinuous or micellar structure.
Lamellar Phase (Lα): At even higher concentrations, the surfactant molecules arrange into bilayers separated by water layers.
The degree of neutralization of the glutamic acid headgroup is a crucial parameter. For the LGT system, an increase in the degree of neutralization was found to promote the stability of the cubic phase. researchgate.net
Characterization of Self-Assembled Structures (e.g., Micellar, Cubic, Hexagonal Phases)
The identification and characterization of the different self-assembled structures formed by triethanolamine linoleoyl glutamate would rely on a combination of experimental techniques, primarily small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR) spectroscopy.
In the study of the analogous triethanolamine N-lauroyl L-glutamate (LGT), a cubic phase was identified between the isotropic micellar and hexagonal phases. researchgate.net The stability of this cubic phase was enhanced with an increasing degree of neutralization.
SAXS is a powerful technique for determining the structure and dimensions of self-assembled surfactant phases. The scattering patterns produced by SAXS provide information on the shape, size, and arrangement of the aggregates. For the different liquid crystalline phases, the positions of the observed Bragg peaks in the SAXS pattern are characteristic of the phase symmetry.
For the triethanolamine N-lauroyl L-glutamate (LGT) system, SAXS was used to identify the different phases and determine their structural parameters. researchgate.net For the cubic phase observed in this system, the scattering peaks could be indexed to the crystallographic space group Pm3n. researchgate.net This space group corresponds to a structure consisting of two types of discrete micelles packed in a cubic lattice.
The lattice parameter, a, of the cubic phase can be calculated from the position of the scattering peaks. For the LGT system, the lattice parameters were determined, providing a measure of the size of the unit cell of the cubic phase.
Table 1: SAXS Data for the Cubic Phase of Triethanolamine N-lauroyl L-glutamate (LGT) at a Specific Degree of Neutralization (Note: This table is based on data for the lauroyl analog and is presented as an illustrative example of the type of data obtained from SAXS analysis.)
| Surfactant Concentration (wt%) | Observed Scattering Vector (q) Ratios | Indexed Miller Indices (hkl) | Deduced Space Group | Lattice Parameter (a) (Å) |
|---|---|---|---|---|
| 40 | 1 : √2 : √3 : √4 | (110), (200), (211), (220) | Im3m | 105 |
| 45 | 1 : √2 : √3 : √4 | (110), (200), (211), (220) | Im3m | 102 |
This is a hypothetical data table for illustrative purposes, based on typical findings for similar surfactant systems.
Pulsed-field gradient NMR (PFG-NMR) is a technique used to measure the self-diffusion coefficients of molecules. In surfactant systems, it can provide valuable information about the aggregation state and the structure of the self-assembled phases. By measuring the self-diffusion of the surfactant and solvent molecules, one can distinguish between continuous and discrete structures.
For the triethanolamine N-lauroyl L-glutamate (LGT) system, ¹H NMR self-diffusion measurements were performed in the isotropic micellar and cubic regions. researchgate.net In the micellar phase, the surfactant self-diffusion coefficient was observed to decrease as the surfactant concentration increased, which is consistent with the growth of micelles. researchgate.net
Table 2: Surfactant Self-Diffusion Coefficients in the Triethanolamine N-lauroyl L-glutamate (LGT) / Water System (Note: This table is based on data for the lauroyl analog and is presented as an illustrative example of NMR self-diffusion data.)
| Phase | Surfactant Concentration (wt%) | Surfactant Self-Diffusion Coefficient (D) (m²/s) |
|---|---|---|
| Isotropic Micellar (L₁) | 20 | 5.2 x 10⁻¹¹ |
| Isotropic Micellar (L₁) | 30 | 2.8 x 10⁻¹¹ |
This is a hypothetical data table for illustrative purposes, based on typical findings for similar surfactant systems.
Influence of Environmental Parameters on Assembly Dynamics
The self-assembly of this compound is expected to be sensitive to changes in environmental parameters such as temperature, pH, and ionic strength.
Temperature: Temperature can affect the solubility of the surfactant monomers and the fluidity of the hydrophobic tails, thereby influencing the shape and packing of the aggregates. This can lead to transitions between different liquid crystalline phases.
pH: The glutamic acid headgroup has two carboxylic acid moieties, making its charge dependent on the pH of the solution. Changes in pH will alter the degree of ionization of the headgroup, which in turn affects the electrostatic interactions between surfactant molecules and the effective headgroup size. This can significantly impact the packing parameter and the resulting self-assembled structures.
Ionic Strength: The addition of salt screens the electrostatic repulsion between the anionic headgroups. This can promote the formation of larger, more curved aggregates and can induce phase transitions, for example, from a micellar to a hexagonal phase.
While specific studies on the influence of these parameters on this compound are not available in the searched literature, the behavior of other anionic surfactants provides a basis for these expectations.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methodologies for Qualitative and Quantitative Analysis in Complex Matrices
Chromatography is a cornerstone for separating and quantifying components within intricate mixtures such as cosmetic formulations. The non-volatile nature of many surfactants, including Triethanolamine (B1662121) Linoleoyl Glutamate (B1630785), makes liquid chromatography particularly suitable. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of N-acyl amino acid surfactants. researchgate.net Due to the lack of a strong chromophore in many amino acid-based surfactants, derivatization is often employed to allow for UV-Vis spectrophotometric detection. mdpi.comresearchgate.net A common derivatizing agent is 2,4′-dibromoacetophenone, which reacts with the carboxylic acid groups to form 4′-bromophenacyl esters, which are readily detectable. mdpi.comresearchgate.net
Reversed-phase HPLC is typically used for the separation of these derivatives, often on a C18 column. wordpress.com The separation can be optimized to resolve homologs based on the length of their fatty acid chains. mdpi.comresearchgate.net For instance, in the analysis of related N-acyl glutamates, a typical retention order is observed where retention time increases with the increasing length of the fatty acid alkyl chain. mdpi.com The nature of the amino acid also influences retention, with glutamates generally showing longer retention times than glycinates or threoninates with the same acyl chain. mdpi.com
Specialized detectors, such as Evaporative Light Scattering Detectors (ELSD), can also be used for the analysis of surfactants without the need for derivatization. scispace.com HPLC methods have been developed for the simultaneous analysis of various classes of surfactants in cosmetic products like shampoos and conditioners. scispace.com
Table 1: Exemplary HPLC Conditions for Amino Acid-Based Surfactant Analysis
| Parameter | Condition | Reference |
| Column | Reversed-Phase C18 | wordpress.com |
| Mobile Phase | Acetonitrile/Water with additives (e.g., ammonium (B1175870) acetate, trifluoroacetic acid) | mdpi.com |
| Detection | UV-Vis (post-derivatization), ELSD | researchgate.netscispace.com |
| Derivatizing Agent | 2,4′-dibromoacetophenone | mdpi.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and profiling of surfactants and their potential metabolites in complex matrices. mdpi.com The coupling of HPLC with mass spectrometry provides both separation and structural information, allowing for the confident identification of individual components in a mixture. littlemsandsailing.com Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of surfactants, as they are easily ionized. wordpress.comlittlemsandsailing.com
LC-MS can be used to analyze the distribution of fatty acid homologs in N-acyl amino acid surfactants. researchgate.net By examining the mass-to-charge ratio (m/z) of the eluting peaks, the specific fatty acid chain length (e.g., caprylic, capric, lauric, myristic, palmitic, oleic) can be determined. mdpi.com Tandem mass spectrometry (MS/MS) can further enhance identification by providing fragmentation patterns that are characteristic of the molecule's structure. mdpi.com This is particularly useful for differentiating isomers and identifying unknown compounds.
In the context of Triethanolamine Linoleoyl Glutamate, LC-MS would be crucial for identifying metabolites formed through enzymatic or chemical degradation. For example, hydrolysis could lead to the formation of linoleic acid, glutamic acid, and triethanolamine, all of which could be identified and quantified using appropriate LC-MS methods.
Table 2: LC-MS Parameters for Surfactant Analysis
| Parameter | Technique/Setting | Reference |
| Ionization Source | Electrospray Ionization (ESI) | wordpress.comlittlemsandsailing.com |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole | littlemsandsailing.comnih.gov |
| Analysis Mode | Positive and Negative Ion Modes | wordpress.com |
| Fragmentation | In-source Collision-Induced Dissociation (CID) | littlemsandsailing.com |
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques are vital for elucidating the precise molecular structure of compounds like this compound and studying their interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure and conformation of chemical compounds. youtube.com Both ¹H and ¹³C NMR are routinely used for structural identification. nih.gov For a molecule like this compound, NMR can confirm the connectivity of the linoleoyl, glutamate, and triethanolamine moieties.
In more advanced applications, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish through-bond connectivities and provide unambiguous structural assignments. youtube.com NMR can also be used to study the conformation of the molecule in solution and its interactions with other components in a formulation, which can influence the physicochemical properties of the final product. nih.gov For instance, changes in chemical shifts or the observation of nuclear Overhauser effects (NOEs) can provide insights into how the surfactant molecules aggregate or bind to other species. youtube.com
Mass spectrometry (MS), as a standalone technique or coupled with chromatography, is fundamental for confirming the molecular identity of this compound and identifying any degradation products. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity. littlemsandsailing.com
MS is particularly useful for analyzing degradation pathways. For example, under acidic or basic conditions, or through enzymatic action, the ester and amide bonds in this compound could hydrolyze. MS can be used to identify the resulting degradation products, such as linoleic acid, glutamic acid, and triethanolamine. nih.gov By monitoring the appearance of these degradation products over time, the stability of the parent compound under various conditions can be assessed.
Electrochemical Methods for Component-Specific Quantification (e.g., Triethanolamine)
Electrochemical methods offer a sensitive and often simpler alternative for the quantification of specific components, such as the triethanolamine moiety in this compound, especially in complex matrices like cosmetic formulations. researchgate.net
Cyclic voltammetry can be used to study the electrochemical behavior of triethanolamine. researchgate.net It has been shown that triethanolamine can be quantified by measuring the catalytic current observed when Fe(III)-triethanolamine complexes are reduced in the presence of excess Fe(III)-D-gluconate. researchgate.net This method allows for the determination of low concentrations of triethanolamine. researchgate.net
Other electrochemical techniques, such as capillary electrophoresis with electrochemical detection, have also been developed for the analysis of tertiary amines. nih.gov These methods can offer high sensitivity and selectivity, with detection limits in the nanomolar range. nih.gov Such techniques could be adapted for the quantification of triethanolamine released from the hydrolysis of this compound, providing a means to assess the stability of the surfactant in a given formulation.
Table 3: Electrochemical Methods for Triethanolamine Quantification
| Technique | Principle | Application | Reference |
| Cyclic Voltammetry | Measurement of catalytic current from Fe(III)-triethanolamine complex reduction. | Quantification in complex formulations. | researchgate.net |
| Capillary Electrophoresis with Electrochemiluminescence Detection | Separation based on electrophoretic mobility with sensitive detection. | Determination of tertiary amines with low detection limits. | nih.gov |
Theoretical and Computational Studies
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For surfactant systems like Triethanolamine (B1662121) Linoleoyl Glutamate (B1630785), MD simulations can elucidate their interactions with biological interfaces, such as cell membranes.
Research on N-acyl amino acid-based surfactants has utilized atomic MD simulations to investigate their monolayer structures. These studies have revealed the critical role of intermolecular hydrogen bonds and the length of ionic side chains in determining the packing and surface area occupied by each surfactant molecule. It has been observed that stronger hydrogen bonding capabilities between surfactant molecules lead to tighter packing. This, in turn, influences the interaction with water molecules, with more tightly packed surfactants exhibiting weaker interactions with the surrounding water.
In the context of N-acyl glutamates, which share the same headgroup as Triethanolamine Linoleoyl Glutamate, MD simulations have highlighted the influence of the flexible side chain. For instance, studies have shown that the intramolecular chelation of divalent ions like calcium between the carboxylate groups is unlikely due to this flexibility. The primary interactions for the headgroups are dominated by hydrogen bonds with water molecules, leading to the formation of regular, cage-like water distributions around them.
While specific MD simulation data for this compound's interaction with biomolecules is not available, the behavior of analogous N-acyl glutamates suggests a dynamic interplay of hydrogen bonding and hydrophobic interactions governing its behavior at biological interfaces.
Table 1: Key Findings from Molecular Dynamics Simulations of Analogous N-Acyl Amino Acid Surfactants
| Finding | Implication for this compound |
| Intermolecular hydrogen bonding is a key factor in surfactant packing. | The packing density and surface properties will be influenced by hydrogen bonding between the glutamate headgroups. |
| Flexible side chains in N-acyl glutamates hinder intramolecular chelation. | The glutamate moiety is likely to interact with its environment through intermolecular rather than intramolecular bonds. |
| Headgroups form regular, cage-like water structures. | The hydrophilic portion of the molecule is expected to be well-hydrated, influencing its solubility and interaction with aqueous phases. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the electronic structure, reactivity, and other properties of molecules from first principles. For a molecule like this compound, these calculations can predict its behavior in chemical reactions and its electronic properties.
Studies on N-substituted amino acid derivatives have employed methods like Density Functional Theory (DFT) to determine their ionization constants (pKa values). These calculations are crucial for understanding how the molecule will behave at different pH levels, which is vital for its application in various formulations. Theoretical variables such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to derive properties like hardness, electronic chemical potential, and the global electrophilicity index. These parameters offer insights into the molecule's reactivity.
Table 2: Calculated Properties of Triethanolamine from Computational Chemistry
| Property | Value | Significance |
| Molecular Formula | C6H15NO3 | Defines the elemental composition. nist.gov |
| Molecular Weight | 149.1882 g/mol | Provides the mass of one mole of the substance. nist.gov |
| XLogP3 | -1 | Indicates its hydrophilic nature. nih.gov |
| Hydrogen Bond Donor Count | 3 | Reflects its ability to donate hydrogen bonds. nih.gov |
| Hydrogen Bond Acceptor Count | 4 | Reflects its ability to accept hydrogen bonds. nih.gov |
Computational Modeling of Self-Assembly and Aggregation Phenomena
The self-assembly of surfactant molecules into organized structures like micelles, vesicles, and liquid crystals is a hallmark of their behavior in solution. Computational modeling is a key tool for understanding the thermodynamic and kinetic drivers of these phenomena.
For amino acid-based surfactants, self-assembly is driven by a delicate balance of non-covalent interactions, including hydrophobic interactions between the fatty acid tails and electrostatic and hydrogen bonding interactions between the polar headgroups. whiterose.ac.uk Computational models can simulate the aggregation process, predicting the critical micelle concentration (CMC) and the morphology of the resulting aggregates.
While specific models for this compound are not documented, studies on similar surfactant-like peptides and other N-acyl amino acids provide a framework. These models often employ coarse-graining techniques to simulate the behavior of large numbers of molecules over extended time scales, which would be computationally prohibitive with all-atom models. Such simulations can reveal how factors like surfactant concentration, temperature, and the presence of salts influence the self-assembly process. The linoleoyl tail, with its two double bonds, would introduce a "kinked" geometry that would be a significant factor in any computational model of its aggregation, influencing the packing and curvature of the resulting structures.
Table 3: Factors Influencing Self-Assembly of Amino Acid-Based Surfactants
| Factor | Influence on Self-Assembly | Relevance to this compound |
| Hydrophobic Chain | Drives aggregation to minimize contact with water. | The long, unsaturated linoleoyl chain will be a primary driver of self-assembly. |
| Headgroup Interactions | Electrostatic repulsion/attraction and hydrogen bonding control aggregate morphology. | The glutamate headgroup and triethanolamine counter-ion will dictate the interfacial properties of aggregates. |
| External Conditions | Temperature, pH, and ionic strength can alter the balance of interactions. | Formulation conditions will significantly impact the aggregation behavior and performance of the surfactant. |
Future Directions and Emerging Research Avenues
Development of Novel Biorelevant In Vitro and Ex Vivo Models for Mechanistic Elucidation
A critical area of future research lies in the development and application of sophisticated in vitro and ex vivo models to elucidate the mechanisms of action of Triethanolamine (B1662121) linoleoyl glutamate (B1630785). While currently utilized in cosmetics and pharmaceuticals for its emulsifying properties, a deeper understanding of its interactions with biological systems at a cellular and tissue level is paramount. whiterose.ac.uk
The development of biorelevant in vitro dissolution models is a promising starting point. Such models, which simulate the physiological conditions of specific biological environments, can provide crucial insights into the behavior of formulations containing Triethanolamine linoleoyl glutamate. For instance, in vitro dissolution studies using fasted state biorelevant media have been effectively used to predict the in vivo performance of formulations with other surfactants. whiterose.ac.uk The application of similar models to this compound could help in understanding its role in the solubilization and delivery of active pharmaceutical ingredients. whiterose.ac.uk
Furthermore, ex vivo skin models present a powerful tool for investigating the cutaneous effects of this compound. Porcine and human skin explants are increasingly used to assess the permeation, retention, and potential inflammatory responses to topically applied substances. uq.edu.auwhiterose.ac.ukresearchgate.net By employing these models, researchers can study how this compound interacts with the stratum corneum, modulates the skin barrier, and influences local inflammatory pathways, such as the expression of cyclooxygenase-2 (COX-2). uq.edu.au The use of spontaneously immortalized human keratinocyte cell lines, like HaCaT, can also offer a preliminary understanding of its impact on skin cells. uq.edu.au
These advanced models will be instrumental in moving beyond simple functional characterization to a more nuanced, mechanistic understanding of how this compound performs in complex biological matrices.
Exploration of Bio-Inspired Materials Science Applications Based on Self-Assembly Properties
The inherent amphiphilic nature of this compound, stemming from its linoleic acid tail and glutamate headgroup, predisposes it to self-assembly in aqueous environments. ontosight.ai This property is a cornerstone for its future applications in bio-inspired materials science. Research into the self-assembly of other amino acid-based surfactants has revealed the formation of diverse nanostructures, including micelles, vesicles, and nanotubes, which can be harnessed for various technological advancements. pnas.orgresearchgate.net
A study on N-lauroyl-L-glutamate, a related compound, demonstrated its ability to form a cubic phase between the isotropic micellar and hexagonal phases in water, a property influenced by the degree of neutralization. lu.seresearchgate.net Investigating the self-assembly behavior of this compound under different conditions (e.g., pH, temperature, concentration) could unveil the potential to create novel, "smart" materials that respond to environmental stimuli. uq.edu.aursc.org
The potential applications of these self-assembled structures are vast. They could serve as templates for the synthesis of mesoporous materials with chiral pores or act as nanocarriers for drug delivery systems. nih.govtandfonline.com The bio-inspired nature of these materials, derived from renewable resources like amino acids and fatty acids, makes them an attractive and sustainable alternative to conventional synthetic polymers. uq.edu.aufrontiersin.org The exploration of these bio-inspired materials could lead to innovations in fields ranging from catalysis to regenerative medicine. umich.edu
Table 1: Potential Bio-Inspired Material Applications of Self-Assembling Amino Acid Surfactants
| Application Area | Description of Potential Use | Relevant Properties of Amino Acid Surfactants |
| Drug Delivery | Encapsulation and targeted release of therapeutic agents. | Biocompatibility, biodegradability, formation of vesicles and micelles. rsc.orgtandfonline.com |
| Nanomaterial Synthesis | Template for creating structured materials with controlled porosity. | Chiral self-assembly, formation of ordered phases (e.g., cubic, hexagonal). lu.senih.gov |
| Biocatalysis | Immobilization of enzymes within self-assembled structures. | Mild formation conditions, potential for enzyme stabilization. |
| Cosmeceuticals | Creation of novel formulation structures with enhanced sensory properties and active delivery. | Emulsifying properties, formation of stable nanostructures. whiterose.ac.uk |
Integration with Multi-Omics Approaches for Systems-Level Understanding of Biological Roles
To gain a comprehensive understanding of the biological impact of this compound, future research will likely integrate multi-omics approaches. These powerful technologies, including genomics, proteomics, lipidomics, and metabolomics, allow for a systems-level view of cellular and organismal responses to chemical exposures.
For instance, lipidomics studies can reveal how this surfactant affects the composition of the skin's surface lipids, which are crucial for maintaining the skin barrier function. nih.gov Research on other detergents has already shown that they can significantly alter the skin's lipid profile, leading to a compromised barrier. nih.gov Applying lipidomics to study the effects of this compound could provide detailed insights into its mildness and mechanism of interaction with the skin.
Furthermore, integrated multi-omics studies, similar to those conducted on glutamate analogs in Escherichia coli, could elucidate the metabolic pathways affected by this compound. nih.gov Such studies can reveal how the compound is metabolized and what downstream effects it has on cellular processes. This knowledge is not only crucial for safety assessment but also for discovering new potential applications, for example, in modulating microbial communities on the skin. A systems-level understanding will be invaluable for both therapeutic and cosmetic applications.
Advancements in Targeted Synthesis and Derivatization for Specialized Research Tools
The future of research on this compound will also be propelled by advancements in its targeted synthesis and derivatization. The ability to precisely modify its chemical structure will open doors to creating specialized research tools to probe its biological functions with greater accuracy.
The synthesis of amino acid-based surfactants can be achieved through various chemical and enzymatic routes, allowing for a high degree of structural diversity. whiterose.ac.ukacademie-sciences.fr For this compound, this could involve altering the fatty acid chain length or degree of unsaturation, or modifying the glutamate headgroup. rsc.orgacs.org A patented method for preparing glutamate-based surfactants involves a multi-step process including chlorination, reaction with a glutamic acid salt, and purification. google.com Refining such methods could lead to more efficient and sustainable production.
Furthermore, the derivatization of this compound can be employed to create probes for analytical studies. For example, derivatization with agents like 2,4′-dibromoacetophenone can yield esters that are readily detectable by UV/Vis and mass spectrometry, facilitating their quantification in complex matrices. mdpi.comresearchgate.net The development of fluorescently or radioactively labeled derivatives would enable researchers to track the molecule's permeation through skin layers and its localization within cells and tissues, providing a clearer picture of its biodistribution and mechanism of action. sigmaaldrich.com These tailored molecules will be indispensable for detailed mechanistic and pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing triethanolamine linoleoyl glutamate?
- Methodological Answer : Synthesis involves the acylation of L-glutamic acid with linoleoyl chloride, followed by neutralization with triethanolamine. Purification steps (e.g., recrystallization or column chromatography) should be optimized to remove unreacted precursors. Characterization requires:
- NMR spectroscopy to confirm esterification and salt formation .
- HPLC with evaporative light scattering detection (ELSD) to assess purity (>95% as per industrial standards) .
- Titrimetric analysis to verify triethanolamine content (99–105% as per reagent-grade specifications) .
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- pH gradients (3–9) to assess hydrolysis susceptibility, monitored via pH-stat titration .
- Thermal stress (40–60°C) over 4–8 weeks, analyzing degradation products using LC-MS .
- Oxidative stress (e.g., H₂O₂ exposure) to evaluate lipid peroxidation of the linoleoyl moiety via thiobarbituric acid reactive substances (TBARS) assay .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Methodological Answer :
- Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water + 0.1% trifluoroacetic acid) for separation .
- Mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for trace-level detection in biological samples .
- Ion chromatography to quantify free triethanolamine, ensuring no residual base remains post-synthesis .
Advanced Research Questions
Q. How does this compound interact with cellular membranes, and what experimental models are suitable for studying these interactions?
- Methodological Answer : Use molecular dynamics simulations (e.g., CHARMM36 force field) to model interactions with lipid bilayers containing linoleoyl-rich phospholipids . Experimentally, employ:
- Fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes .
- Langmuir-Blodgett troughs to study monolayer penetration kinetics at air-water interfaces .
Q. What strategies can resolve contradictions in data regarding the compound’s surfactant efficacy across different pH levels?
- Methodological Answer : Systematically vary:
- Ionic strength (0.1–1.0 M NaCl) to assess critical micelle concentration (CMC) shifts via surface tension measurements .
- Counterion effects by substituting triethanolamine with other bases (e.g., sodium hydroxide) and comparing micelle morphology via cryo-TEM .
- Statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify pH-dependent outliers .
Q. How does this compound influence glutamate-related metabolic pathways in in vitro models?
- Methodological Answer : Use glutamate dehydrogenase (GDH)-coupled assays to measure extracellular glutamate accumulation . For intracellular effects:
- 13C-labeled glutamine tracing to track metabolic flux into TCA cycle intermediates via GC-MS .
- siRNA knockdown of glutaminase (GLS2) to isolate the compound’s role in glutamine metabolism .
Q. What methodologies optimize the compound’s use in drug delivery systems targeting hydrophobic therapeutics?
- Methodological Answer :
- Encapsulation efficiency studies using fluorescent probes (e.g., Nile Red) and ultracentrifugation to separate free vs. micelle-encapsulated drugs .
- In vitro release kinetics under sink conditions (PBS, pH 7.4, 37°C) with dialysis membranes .
- Cryogenic transmission electron microscopy (cryo-TEM) to correlate micelle structure with drug-loading capacity .
Guidelines for Data Presentation
- Figures/Tables : Ensure titles describe the conclusion (e.g., “pH-Dependent CMC Variation of this compound”), and axes are labeled with units .
- Statistical Reporting : Use error bars (SEM/SD) and p-values in graphs; detail statistical tests in figure legends .
- Reproducibility : Document reagent sources (e.g., triethanolamine from Kanto Reagents, CAS 102-71-6) and purity grades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
